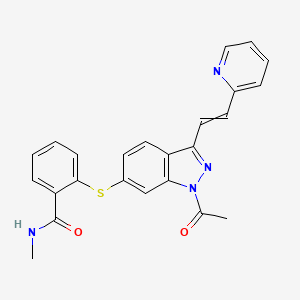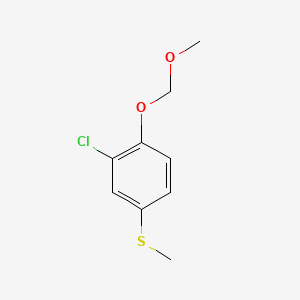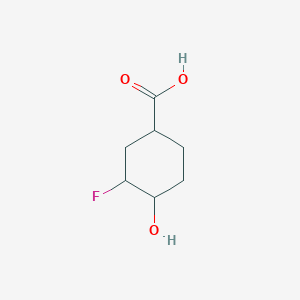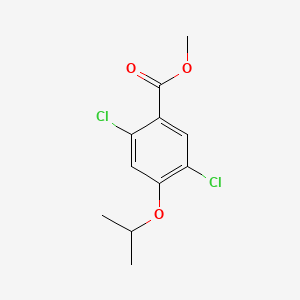
(E)-2-((1-Acetyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl Axitinib is a derivative of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The acetylation of Axitinib aims to modify its pharmacokinetic properties, potentially enhancing its therapeutic efficacy and reducing side effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Axitinib involves the acetylation of Axitinib. This process typically includes the reaction of Axitinib with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group in Axitinib.
Industrial Production Methods
Industrial production of N-Acetyl Axitinib follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
N-Acetyl Axitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert N-Acetyl Axitinib back to its parent compound, Axitinib.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Axitinib.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-Acetyl Axitinib has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their effects on pharmacokinetics.
Biology: Investigated for its potential to modulate biological pathways involving VEGFR.
Medicine: Explored as a therapeutic agent for cancer treatment, particularly in cases where Axitinib shows limited efficacy or adverse effects.
Industry: Utilized in the development of new pharmaceutical formulations with improved stability and bioavailability.
作用机制
N-Acetyl Axitinib exerts its effects by selectively inhibiting the tyrosine kinase activity of VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways involved in angiogenesis, thereby preventing tumor growth and metastasis. The acetylation of Axitinib may enhance its binding affinity to VEGFR, leading to increased potency and reduced side effects.
相似化合物的比较
Similar Compounds
Axitinib: The parent compound, used for the treatment of advanced renal cell carcinoma.
Sunitinib: Another VEGFR inhibitor with a broader spectrum of activity.
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.
Uniqueness
N-Acetyl Axitinib is unique due to its acetylation, which potentially enhances its pharmacokinetic properties and reduces side effects compared to Axitinib. This modification may result in better therapeutic outcomes and improved patient compliance.
属性
分子式 |
C24H20N4O2S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
2-[1-acetyl-3-(2-pyridin-2-ylethenyl)indazol-6-yl]sulfanyl-N-methylbenzamide |
InChI |
InChI=1S/C24H20N4O2S/c1-16(29)28-22-15-18(31-23-9-4-3-8-20(23)24(30)25-2)11-12-19(22)21(27-28)13-10-17-7-5-6-14-26-17/h3-15H,1-2H3,(H,25,30) |
InChI 键 |
DPCLTPPDTUVUIL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)C=CC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)


![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)


![trans-2-{[(Tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B14776693.png)


![2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14776709.png)
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)


